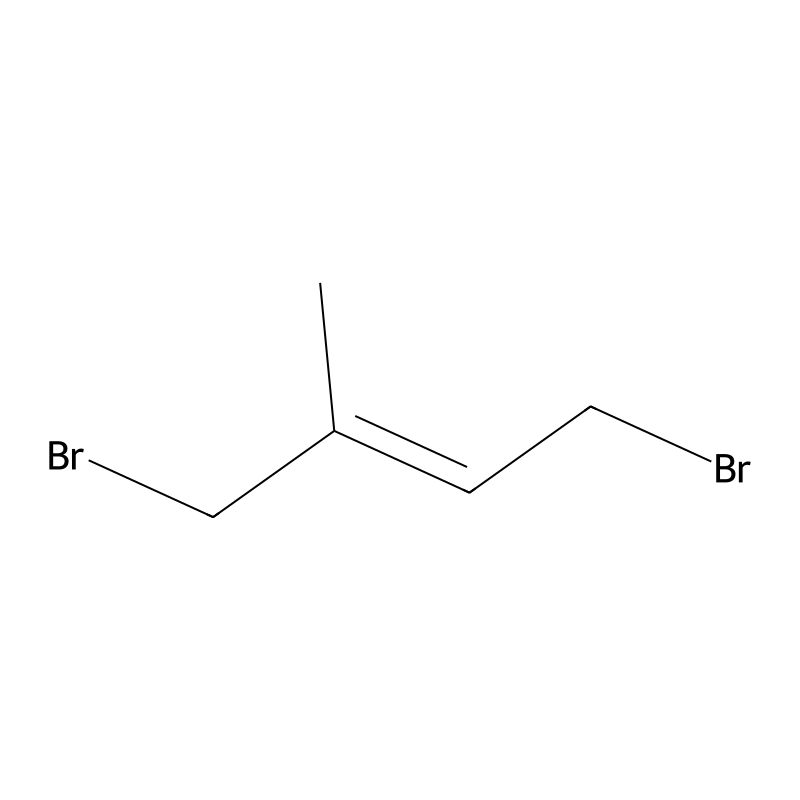

1,4-Dibromo-2-methyl-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Mass Spectrometry

Scientific Field: Analytical Chemistry

Summary of the Application: The compound “2-Butene, 1,4-dibromo-2-methyl-” is used in mass spectrometry, which is a powerful tool for the analysis of the molecular structure of chemical compounds .

Methods of Application: The compound is added to the reaction flask and then a sample tube is used to collect the mass spectrum. This involves dragging the cursor from the mass spectrometer to the reaction flask .

Results or Outcomes: The mass spectrum provides valuable data about the molecular weight and structure of the compound. The specific results or outcomes obtained would depend on the particular experiment .

Application in Mutagenicity Testing

Scientific Field: Genetic Toxicology

Methods of Application: In the Ames Test, the compound is exposed to Salmonella typhimurium or Escherichia coli strains that are deficient in certain DNA repair mechanisms. The rate of mutations in these bacteria is then measured .

Results or Outcomes: The specific results or outcomes of this test would depend on the particular experiment. A positive result in the ames test would indicate that the compound has mutagenic potential .

Application in Structural Analysis

Scientific Field: Structural Chemistry

Summary of the Application: The compound “2-Butene, 1,4-dibromo-2-methyl-” can be analyzed using various structural analysis techniques to determine its molecular structure .

Methods of Application: Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry could be used. The compound would be prepared in a suitable form (e.g., a crystal for X-ray crystallography), and then the relevant instrument would be used to collect data .

Results or Outcomes: The results would provide detailed information about the molecular structure of the compound, including bond lengths, bond angles, and the spatial arrangement of atoms .

Application in Isomerization Studies

Scientific Field: Physical Chemistry

Summary of the Application: The compound “2-Butene, 1,4-dibromo-2-methyl-” could potentially be used as a probe for studying isomerization reactions .

Methods of Application: The specific methods of application would depend on the particular isomerization reaction being studied. This could involve heating the compound under controlled conditions and monitoring the formation of different isomers .

Results or Outcomes: The results would provide valuable information about the kinetics and thermodynamics of the isomerization reaction. The specific results or outcomes would depend on the particular experiment .

Application in Dehydrohalogenation Studies

Scientific Field: Organic Chemistry

Summary of the Application: The compound “2-Butene, 1,4-dibromo-2-methyl-” could potentially be used in dehydrohalogenation studies .

Methods of Application: The specific methods of application would depend on the particular dehydrohalogenation reaction being studied. This could involve treating the compound with a base and monitoring the formation of different alkenes .

Results or Outcomes: The results would provide valuable information about the regioselectivity of the dehydrohalogenation reaction. The specific results or outcomes would depend on the particular experiment .

1,4-Dibromo-2-methyl-2-butene is an organic compound with the molecular formula CHBr. It features a carbon-carbon double bond and two bromine substituents located at the first and fourth carbon atoms of the butene chain. This compound is notable for its unique structure, which includes a branched methyl group that influences its reactivity and physical properties. The compound is typically represented in its E-isomer form, indicating the specific geometric arrangement of the bromine atoms relative to the double bond.

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines. For instance, treatment with sodium hydroxide can lead to the formation of alcohols.

- Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to yield alkenes. This reaction is facilitated by bases like potassium hydroxide.

- Addition Reactions: The compound can react with electrophiles, such as hydrogen bromide or chlorine, leading to further bromination or halogenation products .

1,4-Dibromo-2-methyl-2-butene exhibits significant biological activity, particularly in biochemical pathways involving electrophilic addition to nucleophilic biomolecules. Its interactions can induce oxidative stress within cells, affecting cellular functions including signaling pathways and gene expression. Notably, it has been shown to influence pathways critical for cell survival and proliferation, such as the MAPK and NF-κB pathways . Additionally, it participates in halogenation reactions that are relevant in various metabolic processes.

The synthesis of 1,4-Dibromo-2-methyl-2-butene typically involves the bromination of 2-methyl-2-butene:

- Bromination Reaction: The reaction is conducted by adding bromine (Br) to 2-methyl-2-butene in an inert solvent like dichloromethane at room temperature.

- Industrial Production: In industrial settings, this synthesis is scaled up with controlled conditions to ensure high yield and purity. Catalysts may be employed to facilitate the reaction, followed by purification processes such as distillation or recrystallization .

1,4-Dibromo-2-methyl-2-butene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Pharmaceuticals: Its reactivity makes it a valuable building block in drug development and synthesis.

- Chemical Research: Used extensively in laboratories for studying reaction mechanisms involving electrophilic addition and substitution reactions .

Studies on 1,4-Dibromo-2-methyl-2-butene have shown its potential for regioselective alkylation reactions when used as an alkylating agent in the presence of bases like potassium carbonate. These studies indicate that the compound can selectively react at specific sites depending on steric and electronic factors present in the substrate being alkylated . Additionally, its interactions with various enzymes suggest a role in biochemical pathways that could be further explored for therapeutic applications.

Several compounds share structural similarities with 1,4-Dibromo-2-methyl-2-butene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-methylbutane | CHBr | Contains only one bromine atom; less reactive than dibromo variant |

| 1,3-Dibromopropene | CHBr | Different positioning of bromines; more linear structure |

| 1,4-Dibromo-3-methylbutane | CHBr | Similar dibromo structure but with a different methyl placement |

| 1-Bromo-3-chloro-3-methylbutane | CHBrCl | Contains both bromine and chlorine; alters reactivity profile |

Uniqueness

The uniqueness of 1,4-Dibromo-2-methyl-2-butene lies in its specific arrangement of substituents and the presence of a double bond which allows for diverse reactivity patterns not found in simpler halogenated compounds. Its ability to participate in multiple types of

1,4-Dibromo-2-methyl-2-butene represents a strategically important brominated alkene compound with the molecular formula C₅H₈Br₂ and molecular weight of 227.92 grams per mole [1] [2]. This dibrominated compound serves as a versatile synthetic intermediate across multiple domains of organic chemistry and materials science, offering unique reactivity patterns derived from its dual bromine substitution and internal alkene functionality [1]. The compound exists as geometric isomers, with both cis and trans configurations exhibiting nearly identical infrared spectra but differing in physical properties such as boiling points .

Table 1: Physical and Chemical Properties of 1,4-Dibromo-2-methyl-2-butene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈Br₂ | [1] [2] |

| Molecular Weight (g/mol) | 227.92-227.93 | [2] [4] |

| CAS Registry Number | 18860-95-2 | [1] [2] |

| Boiling Point (°C) | 48-50 (at 0.1-0.2 mmHg) / 214.5 (at 760 mmHg) | [2] |

| Density (g/cm³) | 1.741 | [2] |

| Flash Point (°C) | 86.4 | [2] |

| Vapor Pressure (mmHg at 25°C) | 0.227 | [2] |

| Refractive Index | 1.532 | [2] |

| LogP | 2.72250 | [2] [4] |

Building Block for Low-Shrinkage Photopolymer Development

1,4-Dibromo-2-methyl-2-butene functions as a critical precursor in the synthesis of 1,1-disubstituted 2-vinylcyclopropanes, which serve as essential building blocks for low-shrinkage photopolymer systems [5]. The compound enables the preparation of specialized monomers designed to address the fundamental challenge of volume shrinkage during photopolymerization processes [5] [6]. Photopolymerizable resins with low volume shrinkage are fundamental for coatings, electronics, microlithography, holographic data storage, advanced composites, and dental applications [7].

The mechanism of shrinkage reduction relies on the ring-opening polymerization behavior of vinylcyclopropane derivatives, where the cyclopropane ring undergoes selective opening during polymerization to create linear polymer segments [5] [6]. Research has demonstrated that photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes leads to higher amounts of 1,5-type ring-opened units and lower amounts of cyclobutane-containing units compared to thermal polymerization [5]. This selectivity is crucial because volume shrinkage is proportional to the 1,5-ring opening mechanism [5].

Table 2: Applications in Low-Shrinkage Photopolymer Development

| Application Area | Function | Key Properties | Industrial Relevance | Reference |

|---|---|---|---|---|

| Building block for 1,1-disubstituted 2-vinylcyclopropanes | Structural building block | Dibromo substitution enables further functionalization | High | [5] [6] |

| Precursor for low-shrinkage polymer networks | Volume shrinkage reduction | Reduces polymerization shrinkage stress | Very High | [8] [9] [5] |

| Component in photopolymerizable compositions | Enhanced photopolymerization | Compatible with photoinitiator systems | High | [10] [8] [11] |

| Intermediate for ring-opening polymerization | Ring-opening mechanism | Provides controlled polymer architecture | Moderate | [5] [6] [12] |

The incorporation of vinylcyclopropane-based monomers derived from 1,4-dibromo-2-methyl-2-butene into photopolymer formulations enables the development of materials with balanced properties including high reactivity, low viscosity, and reduced volume shrinkage [7]. These systems demonstrate particular promise in applications requiring precise dimensional control, such as dental restorative materials and microelectronic components [7] [13].

Advanced photopolymer formulations utilizing derivatives of 1,4-dibromo-2-methyl-2-butene have been developed with dual photo-functionality at different wavelengths of light [11]. These systems can undergo photopolymerization at one wavelength range while maintaining the capability for photodegradation at different wavelength ranges, providing unprecedented control over material properties and enabling applications in recyclable plastics and dynamic three-dimensional printed polymer systems [11].

Precursor in Tricyclo[4.2.1.0²,⁵]nonane Derivative Synthesis

1,4-Dibromo-2-methyl-2-butene serves as a key synthetic precursor for accessing tricyclo[4.2.1.0²,⁵]nonane derivatives through various cyclization and ring-forming reactions [14]. The tricyclic framework represents a structurally complex and synthetically valuable scaffold with applications in fine organic synthesis, liquid crystalline systems, and biologically active compound development [14].

The synthesis of tricyclo[4.2.1.0²,⁵]nonane derivatives typically involves the utilization of the dibromo functionality in 1,4-dibromo-2-methyl-2-butene to facilitate ring-closing reactions and cyclization processes [14]. Zirconocene-catalyzed methodologies have been developed for producing tricyclo[4.2.1.0²,⁵]nonane-3-spiro-1'-butane derivatives using controlled reaction conditions with triethylaluminium and zirconocene dichloride catalysts [14].

Table 3: Tricyclo[4.2.1.0²,⁵]nonane Derivatives and Synthesis

| Derivative Type | Molecular Formula | Synthetic Method | Applications | Reference |

|---|---|---|---|---|

| 3-ethenyl-tricyclo[4.2.1.0²,⁵]nonane | C₁₁H₁₆ | Cycloaddition reactions | Natural product synthesis | [15] [16] |

| 9-oxatricyclo[4.2.1.0²,⁵]nonan-3-ol | C₈H₁₂O₂ | Organocatalytic domino reactions | Chiral building blocks | [17] |

| tricyclo[4.2.1.0²,⁵]nonane-3,4-dione | C₉H₁₀O₂ | Oxidative functionalization | Synthetic intermediates | [18] |

| tricyclo[4.2.1.0²,⁵]nonane-3-spiro-1'-butane | Variable | Zirconocene-catalyzed synthesis | Fine organic synthesis, liquid crystals | [14] |

The synthetic versatility of 1,4-dibromo-2-methyl-2-butene in tricyclic compound formation extends to organocatalytic domino reactions, where modularly designed organocatalysts facilitate stereoselective assembly of oxygen-containing tricyclic structures [17]. These methodologies enable the preparation of complex tricyclo[4.2.1.0²,⁵]nonane derivatives with defined stereochemical configurations and functional group patterns suitable for further synthetic elaboration [17].

Research has demonstrated the utility of tricyclo[4.2.1.0²,⁵]nonane derivatives in intramolecular reaction studies, particularly involving conformationally constrained systems where specific carbon-carbon interactions lead to unique reaction pathways [19]. The rigid tricyclic framework provides a platform for investigating stereospecific transformations and understanding reaction mechanisms in constrained molecular environments [19].

Utility in Cycloaddition Reactions for Complex Ring Systems

1,4-Dibromo-2-methyl-2-butene demonstrates significant utility as a participant in cycloaddition reactions for the construction of complex ring systems [20]. The compound's dual bromine substitution and alkene functionality provide multiple reactive sites that can engage in various cycloaddition processes, including [4+2], [3+2], and [2+2] cycloaddition reactions [20] [21].

The most prominent application involves [4+2] Diels-Alder cycloaddition reactions, where 1,4-dibromo-2-methyl-2-butene can function as either a diene or dienophile component depending on the specific reaction conditions and complementary reagents [20] [22]. These reactions proceed through concerted thermal processes with high stereocontrol, enabling the formation of six-membered ring systems with predictable stereochemical outcomes [22] [21].

Table 4: Cycloaddition Reaction Types and Applications

| Reaction Type | Mechanism | Products | Stereochemistry | Synthetic Utility | Reference |

|---|---|---|---|---|---|

| [4+2] Diels-Alder | Concerted thermal process | 6-membered rings | High stereocontrol | Very High | [20] [22] [21] |

| [3+2] Dipolar cycloaddition | Dipole-dipolarophile combination | 5-membered heterocycles | Regioselective | High | [20] [23] [24] |

| [2+2] Photocycloaddition | Light-induced cycloaddition | 4-membered rings | Stereospecific | Moderate | [21] [25] [26] |

| [2+1] Halogenation | Electrophilic addition | Halogenated cyclopropanes | Anti-addition | High | [27] [26] [28] |

Dipolar cycloaddition reactions represent another significant application domain, where 1,4-dibromo-2-methyl-2-butene participates in [3+2] cycloaddition processes with various dipolar species to generate five-membered heterocyclic ring systems [23] [24]. These reactions exhibit high regioselectivity and provide access to complex heterocyclic scaffolds with potential applications in pharmaceutical and materials chemistry [23].

The brominated nature of 1,4-dibromo-2-methyl-2-butene enables specialized cycloaddition reactions involving halogen participation, including dibromocyclopropanation processes that generate gem-dibromocyclopropane intermediates [28]. These intermediates serve as versatile synthetic building blocks for natural product synthesis and represent valuable precursors for further structural elaboration [28].

Flow chemistry methodologies have been developed for cycloaddition reactions involving brominated alkenes similar to 1,4-dibromo-2-methyl-2-butene, enabling rapid and high-yielding transformations under controlled conditions [28]. These approaches demonstrate the potential for scaling cycloaddition processes and improving reaction efficiency in industrial applications [28].